1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone
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Overview
Description
Preparation Methods
The preparation of WYE-176235 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the reaction of 2,4-dihydroxy-3-methylphenyl with 2-methylphenyl ethanone under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
WYE-176235 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WYE-176235 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WYE-176235 has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizing agent in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of WYE-176235 involves its interaction with mutant superoxide dismutase-1 (SOD-1). By stabilizing the mutant form of this enzyme, WYE-176235 helps to prevent its aggregation and misfolding, which are key factors in the development of neurodegenerative diseases . The molecular targets and pathways involved include the inhibition of oxidative stress and the stabilization of protein structures .
Comparison with Similar Compounds
WYE-176235 can be compared with other similar compounds such as:
WYE-125132: Another compound known for its ability to inhibit the mammalian target of rapamycin (mTOR) pathway.
WYE-672: A compound with similar stabilizing properties but different molecular targets.
The uniqueness of WYE-176235 lies in its specific ability to stabilize mutant superoxide dismutase-1 (SOD-1), making it particularly valuable for research into neurodegenerative diseases .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-5-3-4-6-12(10)9-15(18)13-7-8-14(17)11(2)16(13)19/h3-8,17,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBRYDKQLGWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302918-17-8 |
Source
|
Record name | 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(2-METHYLPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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